4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
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Description
The compound “4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide” appears to contain several functional groups including a pyrrolidinone ring, a benzamide group, and a methoxybenzothiazole group. These functional groups suggest that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. The exact structure would depend on the specific arrangement of these rings and the positions of the various functional groups .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of reactions. For example, the NHS ester group in the pyrrolidinone ring could potentially react with primary amines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be inferred from its functional groups. For example, the presence of a benzamide group could potentially make this compound somewhat polar, which could affect its solubility in various solvents .Scientific Research Applications
Novel Heterocyclic Compounds Synthesis
The research on the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showcases the exploration of new heterocyclic compounds with potential anti-inflammatory and analgesic activities. These compounds, including those with pyrimidine and benzodifuran components, have been investigated for their cyclooxygenase inhibition and presented promising results in analgesic and anti-inflammatory activities, suggesting their utility in drug development for pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Antioxidant Activities
A study on the antimicrobial and antioxidant activities of new benzamides isolated from endophytic Streptomyces highlights the potential of benzamide derivatives in developing new antimicrobial agents. These compounds demonstrated significant activities against various microbial strains, offering a promising avenue for new antibiotics development. This research underscores the relevance of exploring benzamide-based compounds for their biologically active properties, which can be pertinent to the derivatives of 4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide (Yang et al., 2015).
Cytotoxicity for Cancer Research
The synthesis and evaluation of 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones for their cytotoxicity against various cancer cell lines offer insights into the potential anticancer applications of pyrrolidinyl and quinazolinone derivatives. These compounds, particularly JJC-1, have shown significant cytotoxic effects, suggesting the importance of further exploring similar structures for cancer treatment. Such studies are vital for understanding how structural modifications can enhance the therapeutic potential of these compounds in oncology (Hour et al., 2007).
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-26-13-6-7-14-15(10-13)27-19(20-14)21-18(25)11-2-4-12(5-3-11)22-16(23)8-9-17(22)24/h2-7,10H,8-9H2,1H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGYCDNFZKWTKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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